molecular formula C23H18FN7O2 B2875250 benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920365-93-1

benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2875250
CAS RN: 920365-93-1
M. Wt: 443.442
InChI Key: HGILVEVXYOASDQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzofuran, a triazolopyrimidine, a fluorophenyl, and a piperazine . It is likely to be a synthetic compound, given its complex structure.


Synthesis Analysis

The synthesis of similar compounds typically involves reactions of benzofuran derivatives with other organic molecules . For example, one method involves the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-1-(4-chlorophenyl)ethanone in ethanol under reflux .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups . The benzofuran, triazolopyrimidine, fluorophenyl, and piperazine groups are likely to contribute to the overall shape and properties of the molecule.


Chemical Reactions Analysis

The compound, due to its complex structure, is likely to undergo a variety of chemical reactions. The presence of the benzofuran, triazolopyrimidine, fluorophenyl, and piperazine groups could potentially make it reactive towards a variety of reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the benzofuran, triazolopyrimidine, fluorophenyl, and piperazine groups would likely influence its solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been studied for their potential anticancer properties. A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which share a similar core structure to the compound , have shown anticancer activity against human ovarian cancer cell lines . This suggests that our compound could be explored for its efficacy in oncological research, particularly in drug development for cancer therapy.

Antiviral Activity

Compounds with benzofuran rings have demonstrated strong biological activities, including antiviral properties . Given the structural complexity and potential bioactivity of the compound, it could be investigated for its effectiveness against various viral infections, contributing to the development of new antiviral medications.

Antibacterial Properties

The broad spectrum of biological activities of benzofuran derivatives also encompasses antibacterial effects . Research into the antibacterial applications of this compound could lead to the discovery of new antibiotics, especially in the face of increasing antibiotic resistance.

Anti-Oxidative Applications

Benzofuran compounds are known for their anti-oxidative capabilities . The compound could be utilized in studies aimed at understanding oxidative stress-related diseases and developing treatments that mitigate oxidative damage in cells.

Anti-Inflammatory Uses

Indole derivatives, which are structurally related to benzofurans, have been found to possess anti-inflammatory properties . This suggests that the compound could be researched for its potential use in treating inflammatory conditions, possibly offering a new avenue for anti-inflammatory drug development.

Antimicrobial Efficacy

The antimicrobial potential of benzofuran and indole derivatives is well-documented . Investigating the compound for its antimicrobial activity could contribute to the field of infectious diseases, particularly in the search for new treatments for drug-resistant pathogens.

Enzyme Inhibition

Benzofuran derivatives have been explored for their role in enzyme inhibition, which is crucial in the treatment of various diseases . The compound could be studied for its ability to inhibit specific enzymes, providing insights into therapeutic strategies for diseases where enzyme regulation is key.

Catalytic Applications

Some benzofuran-related compounds have been used to stabilize catalytic reactions . The compound could be examined for its potential as a catalyst in chemical synthesis, which could have implications for industrial processes and the manufacturing of complex organic molecules.

Future Directions

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential applications. Given the potential biological activity of similar compounds , it could be of interest to explore its potential as a therapeutic agent.

properties

IUPAC Name

1-benzofuran-2-yl-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O2/c24-16-5-7-17(8-6-16)31-22-20(27-28-31)21(25-14-26-22)29-9-11-30(12-10-29)23(32)19-13-15-3-1-2-4-18(15)33-19/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGILVEVXYOASDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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